4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid, also known as BR-4628, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. BR-4628 is a member of the imidazolidine-4-carboxylic acid family, which has been found to possess anti-inflammatory and analgesic properties.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was found to inhibit the production of inflammatory cytokines in human macrophages, suggesting that it may have potential as an anti-inflammatory agent.
Another area of research has focused on this compound's potential as an analgesic. In a study published in the European Journal of Pharmacology, this compound was found to reduce pain behaviors in a rat model of neuropathic pain, suggesting that it may have potential as an analgesic agent.
Wirkmechanismus
The exact mechanism of action of 4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid is not fully understood. However, it is believed to act through inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, this compound may reduce the production of inflammatory cytokines and prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been found to inhibit the growth of cancer cells in vitro. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the growth of breast cancer cells by inducing apoptosis, suggesting that it may have potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid. One area of research could focus on its potential as an anti-cancer agent, particularly in breast cancer. Another area of research could focus on its potential as an anti-inflammatory and analgesic agent in the treatment of chronic pain conditions. Additionally, research could be conducted to improve the solubility of this compound, making it easier to work with in lab experiments.
Synthesemethoden
4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid is synthesized through a multi-step process starting from 4-bromo-3-fluorobenzoic acid. The first step involves the conversion of 4-bromo-3-fluorobenzoic acid to 4-bromo-3-fluorobenzyl alcohol through reduction with sodium borohydride. The alcohol is then converted to the corresponding bromide through reaction with thionyl chloride. The bromide is then reacted with imidazole in the presence of potassium carbonate to yield this compound.
Eigenschaften
IUPAC Name |
4-(4-bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O3/c11-6-2-1-5(3-7(6)12)10(8(15)16)4-13-9(17)14-10/h1-3H,4H2,(H,15,16)(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFITLLQWSSWNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)(C2=CC(=C(C=C2)Br)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.